molecular formula C8H6BrClN2 B13935785 4-Bromo-3-chloro-5-methyl-1H-indazole

4-Bromo-3-chloro-5-methyl-1H-indazole

Cat. No.: B13935785
M. Wt: 245.50 g/mol
InChI Key: SLUPGKMKZOACOA-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-methyl-1H-indazole is a halogenated indazole derivative characterized by bromine at the 4-position, chlorine at the 3-position, and a methyl group at the 5-position of the indazole core. Its molecular formula is C₈H₆BrClN₂, with a molecular weight of 247.50 g/mol (extrapolated from and ). The strategic placement of halogens (Br, Cl) and alkyl groups (methyl) in this compound likely enhances its reactivity, metabolic stability, and target-binding affinity compared to simpler indazole derivatives .

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

4-bromo-3-chloro-5-methyl-2H-indazole

InChI

InChI=1S/C8H6BrClN2/c1-4-2-3-5-6(7(4)9)8(10)12-11-5/h2-3H,1H3,(H,11,12)

InChI Key

SLUPGKMKZOACOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(NN=C2C=C1)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-5-methyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines. For example, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of 4-Bromo-3-chloro-5-methyl-1H-indazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-5-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-3-chloro-5-methyl-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indazole Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features/Biological Activity
4-Bromo-3-chloro-5-methyl-1H-indazole Br (4), Cl (3), CH₃ (5) 247.50 Enhanced reactivity due to halogen synergy; potential anticancer/anti-inflammatory applications (inferred from )
4-Bromo-6-chloro-5-methyl-1H-indazole Br (4), Cl (6), CH₃ (5) 247.50 Positional isomer of target compound; altered biological activity due to Cl at 6 (e.g., improved pharmacokinetics in some models)
5-Bromo-3-chloro-1H-indazole Br (5), Cl (3) 231.48 Simpler structure; moderate anticancer activity but lower metabolic stability
4-Bromo-3-chloro-5-nitro-1H-indazole Br (4), Cl (3), NO₂ (5) 276.47 Nitro group increases electrophilicity; higher cytotoxicity but potential toxicity risks
5-Bromo-6-fluoro-3-methyl-1H-indazole Br (5), F (6), CH₃ (3) 241.05 Fluorine enhances lipophilicity; distinct antimicrobial activity
4-Bromo-5-(trifluoromethyl)-1H-indazole Br (4), CF₃ (5) 265.04 Trifluoromethyl group improves metabolic stability; niche applications in enzyme inhibition

Key Differences in Reactivity and Bioactivity

  • Halogen Positioning : The 4-Bromo-3-chloro arrangement in the target compound creates a steric and electronic environment distinct from analogs like 4-Bromo-6-chloro-5-methyl-1H-indazole. Chlorine at position 3 (vs. 6) may enhance electrophilic substitution rates, as seen in halogenated aromatics .
  • Methyl vs. Nitro derivatives often exhibit higher cytotoxicity but face challenges in solubility and toxicity .
  • Fluorine Substitution : 5-Bromo-6-fluoro-3-methyl-1H-indazole demonstrates how fluorine’s electronegativity and small atomic radius improve membrane permeability, a trait absent in the target compound .

Pharmacokinetic and Pharmacodynamic Insights

  • Target Selectivity : Compounds with trifluoromethyl groups (e.g., 4-Bromo-5-(trifluoromethyl)-1H-indazole) show higher affinity for hydrophobic enzyme pockets, whereas the target compound’s methyl group may favor interactions with polar residues .

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